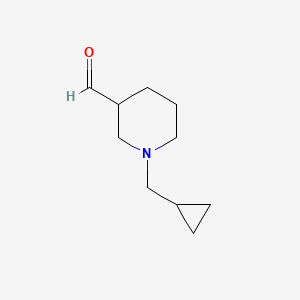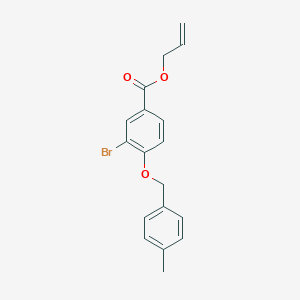
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a bromine atom, and a 4-methylbenzyl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves the following steps:
Allylation: The allyl group can be introduced through a reaction with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Etherification: The 4-methylbenzyl group can be attached via an etherification reaction using 4-methylbenzyl alcohol and a suitable dehydrating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, or osmium tetroxide (OsO4) in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium cyanide (NaCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the allyl group can participate in electrophilic or nucleophilic interactions, while the benzoate moiety can engage in π-π stacking or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate: Similar structure but with a decyloxy group instead of a methylbenzyl group.
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl group instead of an allyl group.
Uniqueness
Allyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is unique due to the presence of both an allyl group and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C18H17BrO3 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
prop-2-enyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17BrO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |
Clave InChI |
DTXPVDGUWMYVNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


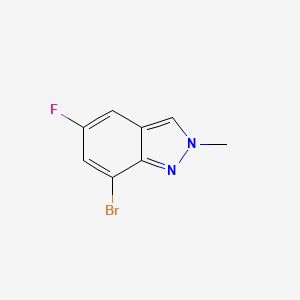
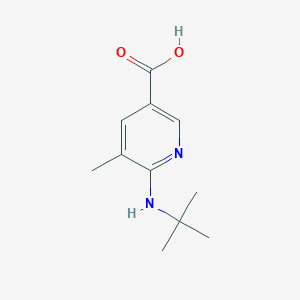

![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
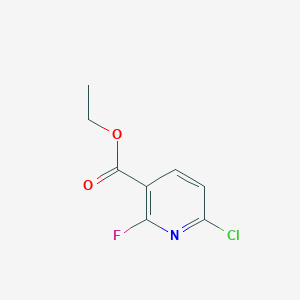
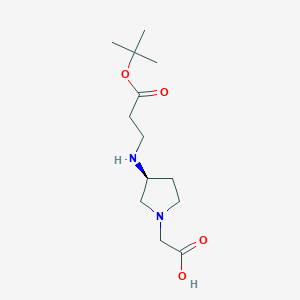
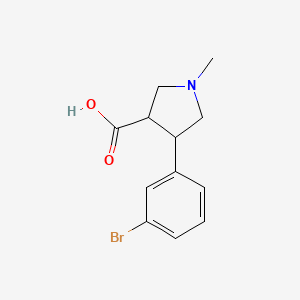
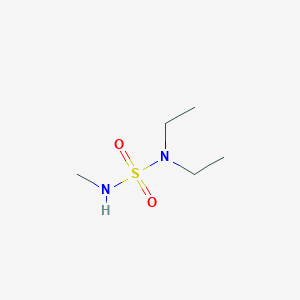
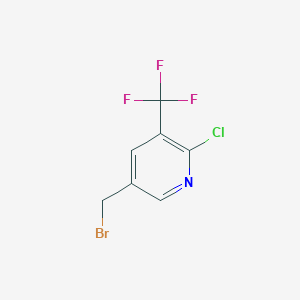
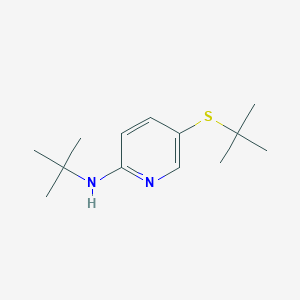
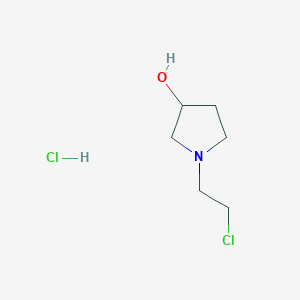
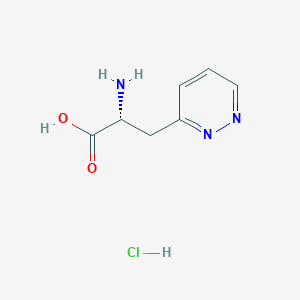
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
